(5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C26H26ClN3O2S2 |
|---|---|
Molecular Weight |
512.1 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-butoxy-3-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H26ClN3O2S2/c1-4-5-13-32-22-12-11-18(14-21(22)27)24-19(16-29(28-24)20-9-7-6-8-10-20)15-23-25(31)30(17(2)3)26(33)34-23/h6-12,14-17H,4-5,13H2,1-3H3/b23-15- |
InChI Key |
WVHTVYYKMQNSDH-HAHDFKILSA-N |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4)Cl |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the thiazolidinone moiety. Key reagents include 4-butoxy-3-chlorobenzaldehyde, phenylhydrazine, and isopropyl isothiocyanate. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and reagent concentrations would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: Halogenation or alkylation reactions can introduce new functional groups to the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions vary but often involve solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, (5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one is investigated for its potential as a bioactive molecule. Studies focus on its interactions with various biological targets and its potential therapeutic effects.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for the treatment of various diseases.
Industry
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of (4Z)-configured thiazolidinone-pyrazole hybrids. Key structural analogues include:
(5Z)-5-[[3-(4-Isobutoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one
- Substituent Differences: Phenyl ring: 4-isobutoxy-3-methylphenyl vs. 4-butoxy-3-chlorophenyl in the target compound. Thiazolidinone side chain: 3-methoxypropyl vs. isopropyl.
- The methoxypropyl side chain introduces polar character, which may alter solubility and metabolic stability.
(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one
- Substituent Differences: Phenyl ring: 4-ethoxy-2-methylphenyl vs. 4-butoxy-3-chlorophenyl. Thiazolidinone side chain: Identical isopropyl group.
- The 2-methyl substitution on the phenyl ring may hinder π-π stacking interactions critical for target binding.
5-(3,5-Diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones
- Structural Variations :
- These analogues lack the pyrazole-phenyl linkage and instead feature dihydropyrazole rings.
- Functional Insights :
- The dihydropyrazole moiety introduces conformational rigidity, which could enhance selectivity for enzymatic targets but reduce bioavailability due to increased hydrophobicity.
Computational and Experimental Insights
- Electron Density Analysis: Computational studies using Multiwfn revealed that the (4Z)-configuration stabilizes the compound via intramolecular noncovalent interactions (e.g., C–H···S and π-π stacking) between the pyrazole and thiazolidinone moieties .
- Synthetic Yield: The target compound’s synthesis mirrors methods for related pyrazolone-thiazolidinones, achieving moderate yields (~40–60%) under reflux conditions in ethanol or THF .
Bioactivity Considerations
The chlorine atom may enhance electrophilicity, promoting interactions with cysteine residues in redox-sensitive proteins.
Biological Activity
The compound (5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidinone core, which is characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of substituents such as the pyrazole moiety and various aromatic groups enhances its biological profile.
Anticancer Activity
Thiazolidinone derivatives have been extensively studied for their anticancer properties. In particular, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : Certain thiazolidinones have been shown to induce S-phase arrest in cancer cells, leading to inhibited proliferation. For instance, derivatives like les-3833 demonstrated significant anticancer activity by affecting cell cycle dynamics .
- Cytotoxicity : The compound under discussion is hypothesized to exhibit cytotoxic effects against various cancer cell lines. Preliminary data suggest that similar thiazolidinones can achieve IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .
Anti-inflammatory Activity
Thiazolidinones are also recognized for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and reduce inflammation markers:
- Mechanism of Action : Thiazolidinones can modulate the activity of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. Compounds with structural similarities have shown significant inhibition of COX activity, leading to reduced inflammation .
Antimicrobial Activity
The antimicrobial potential of thiazolidinone derivatives is well-documented:
- Bacterial Inhibition : Studies indicate that thiazolidinones possess antibacterial properties against a range of pathogens, including resistant strains. The compound may exhibit activity comparable to established antibiotics .
Research Findings and Case Studies
A review of recent literature highlights several key findings regarding thiazolidinone derivatives:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for optimizing the yield of this thiazolidinone-pyrazole hybrid compound?
- Methodology : Use a multi-step approach involving condensation of 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux (2–4 hours). Adjust stoichiometric ratios (e.g., 1:1:2:3 for thiosemicarbazide, chloroacetic acid, sodium acetate, and oxocompound, respectively) to favor Z-configuration formation .
- Key Parameters : Monitor reaction progress via TLC and optimize solvent ratios (e.g., DMF:acetic acid 1:2) to minimize byproducts. Recrystallize using DMF-ethanol for purity .
Q. How can the Z-configuration of the methylidene group in the thiazolidinone core be confirmed experimentally?
- Techniques :
- Single-crystal XRD : Resolve spatial arrangement using SHELX software for refinement (e.g., SHELXL-2018/3 for small-molecule structures) .
- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H NMR; Z-isomers typically exhibit trans-vicinal coupling (~12–16 Hz) .
- Validation : Cross-reference with IR spectroscopy (C=S stretch at ~1200–1250 cm) and elemental analysis .
Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?
- Protocols :
- Broth Microdilution (CLSI guidelines) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use MIC (Minimum Inhibitory Concentration) values (range: 2–128 µg/mL) .
- Antioxidant Assays : DPPH radical scavenging (IC values) and FRAP (Ferric Reducing Antioxidant Power) .
- Controls : Include ciprofloxacin (antibacterial) and ascorbic acid (antioxidant) as benchmarks .
Advanced Research Questions
Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound’s bioactivity?
- Approach :
- Molecular Docking (AutoDock Vina) : Target enzymes like E. coli DNA gyrase (PDB: 1KZN) or fungal CYP51 (PDB: 5TZ1) to assess binding affinity .
- DFT Calculations (Gaussian 16) : Analyze electronic properties (HOMO-LUMO, electrostatic potential maps) using Multiwfn for wavefunction visualization .
- Validation : Correlate computed binding energies (-8.5 to -10.2 kcal/mol) with experimental MIC values .
Q. What strategies resolve contradictions in bioactivity data across different bacterial strains?
- Hypothesis Testing :
- Efflux Pump Inhibition : Co-administer sub-inhibitory concentrations of efflux inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to assess resistance mechanisms .
- Membrane Permeability Assays : Use fluorescent probes (e.g., SYTOX Green) to quantify cell membrane disruption .
- Statistical Analysis : Apply ANOVA or Tukey’s HSD test to evaluate significance (p < 0.05) across replicate experiments .
Q. How do substituents on the pyrazole and thiazolidinone rings influence redox activity?
- SAR Study :
- Electron-Withdrawing Groups (Cl, CF) : Enhance electrophilicity of the thioxo group, increasing radical scavenging capacity (e.g., 4-Cl substitution improves DPPH IC by ~30%) .
- Alkoxy Chains (Butoxy) : Modulate lipophilicity (logP ~3.5–4.2), enhancing membrane penetration in Gram-negative bacteria .
- Experimental Design : Synthesize analogs with systematic substitutions (e.g., -OCH, -NO) and compare redox potentials via cyclic voltammetry .
Q. What experimental phasing techniques are effective for resolving crystallographic disorder in the pyrazole-phenyl moiety?
- Crystallography Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
